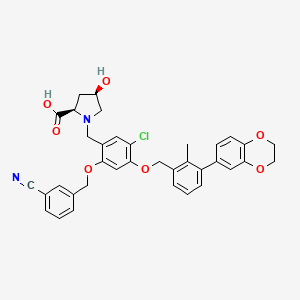
BMS-1166
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-1166 是一种有效的针对程序性细胞死亡蛋白 1 (PD-1) 和程序性细胞死亡配体 1 (PD-L1) 相互作用的小分子抑制剂。该化合物属于一类免疫检查点抑制剂,在癌症免疫治疗方面显示出巨大潜力。 通过阻断 PD-1 和 PD-L1 之间的相互作用,this compound 有助于重新激活 T 细胞,从而增强免疫系统攻击癌细胞的能力 .
科学研究应用
BMS-1166 具有广泛的科学研究应用,包括:
作用机制
BMS-1166 通过与 PD-L1 结合来发挥作用,从而阻止其与 PD-1 的相互作用。这种阻断会重新激活 T 细胞,然后可以靶向并破坏癌细胞。 该化合物诱导 PD-L1 二聚化,进一步增强其对 PD-1/PD-L1 相互作用的抑制作用 . 所涉及的分子靶标包括 T 细胞上的 PD-1 受体和癌细胞上的 PD-L1 配体 .
准备方法
合成路线和反应条件
工业生产方法
BMS-1166 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 高性能液相色谱 (HPLC) 和质谱等技术用于监测合成过程并确保最终产品的质量 .
化学反应分析
反应类型
BMS-1166 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的氧化态。
还原: 还原反应可以改变 this compound 中存在的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应中使用氢化钠和各种卤代烷等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成 this compound 的不同氧化形式,而取代反应可以引入各种官能团 .
相似化合物的比较
类似化合物
BMS-1001: 另一种针对 PD-1/PD-L1 相互作用的小分子抑制剂。
BMS-202: 一种具有类似作用机制但结构特征不同的化合物。
CA-170: 一种靶向 PD-L1 和 VISTA 蛋白的小分子调节剂
BMS-1166 的独特性
This compound 由于其对 PD-1/PD-L1 相互作用的高效力和特异性而具有独特性。 它的 IC50 值为 1.4 纳摩尔,使其成为同类中最有效的抑制剂之一 . 此外,其诱导 PD-L1 二聚化的能力使其区别于其他抑制剂 .
属性
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: this compound binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, this compound promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of this compound that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that this compound initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A: Yes, computational studies have explored the SAR of this compound and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of this compound?
A4: While the provided research doesn't explicitly address the stability of this compound, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of this compound in cellular or animal models?
A: The research primarily focuses on in vitro characterization of this compound. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of this compound. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
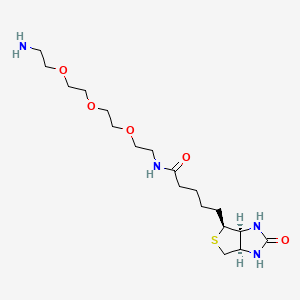
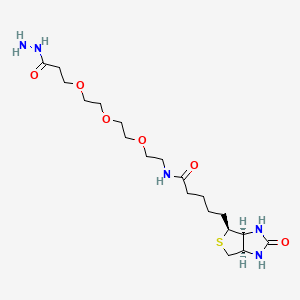
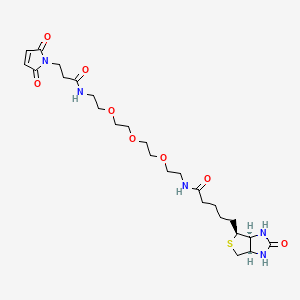
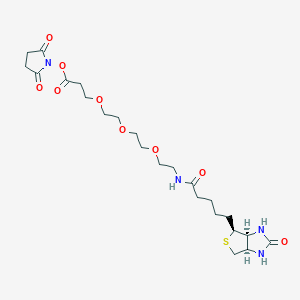

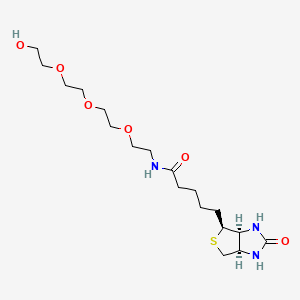
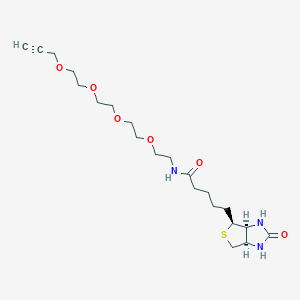
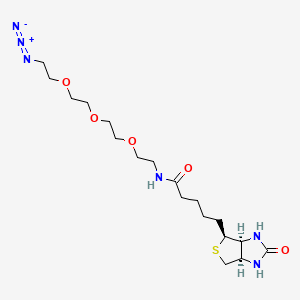
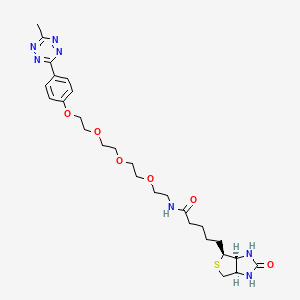
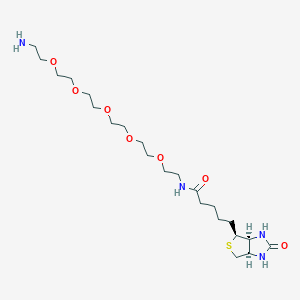
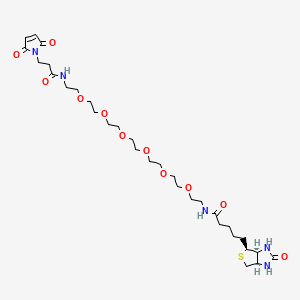
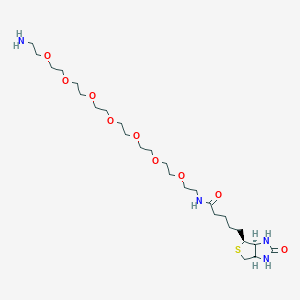
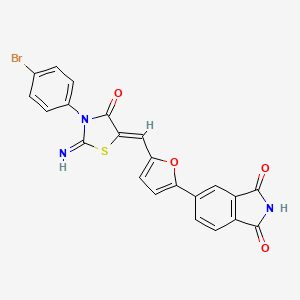
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
